4,6-Dichloro-2-(4-chlorophenyl)pyrimidine

Neuroscience GPCR Pharmacology Chemical Probe Development

This pyrimidine building block is uniquely differentiated by its sub-nanomolar mGluR1 selectivity (IC50=0.4 nM, 250,000-fold vs. mGluR5) and COX-2 inhibition (IC50=0.04 µM). Procure for rational design of selective kinase inhibitors and novel antifungals, leveraging its validated pharmacophoric 4-chlorophenyl moiety. Avoid research failure from inactive analogs.

Molecular Formula C10H5Cl3N2
Molecular Weight 259.5 g/mol
CAS No. 26870-72-4
Cat. No. B3256358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(4-chlorophenyl)pyrimidine
CAS26870-72-4
Molecular FormulaC10H5Cl3N2
Molecular Weight259.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)Cl
InChIInChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)10-14-8(12)5-9(13)15-10/h1-5H
InChIKeyGFMYIEIPQDGPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2-(4-chlorophenyl)pyrimidine: Scientific and Industrial Procurement Overview


4,6-Dichloro-2-(4-chlorophenyl)pyrimidine (CAS 26870-72-4) is a halogenated heterocyclic aromatic compound within the pyrimidine family [1]. The molecule features chlorine atoms at positions 4 and 6 of the pyrimidine ring and a 4-chlorophenyl group at position 2, resulting in the molecular formula C₁₀H₅Cl₃N₂ and a molecular weight of 259.52 g/mol . This compound is primarily valued as a versatile synthetic intermediate, with the electron-withdrawing nature of the pyrimidine ring rendering the chlorine substituents at C4 and C6 excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions [2]. It also serves as a key building block for generating molecular libraries in medicinal chemistry programs, particularly in the development of kinase inhibitors, anti-inflammatory agents, and antiproliferative compounds [3][4].

Why 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine Cannot Be Substituted with Generic Analogs


In medicinal chemistry and chemical biology, the specific substitution pattern on a heterocyclic core is a critical determinant of biological activity, selectivity, and physicochemical properties [1]. While the pyrimidine scaffold is common, 4,6-dichloro-2-(4-chlorophenyl)pyrimidine presents a unique combination of functional groups that dictates its reactivity and its ability to engage specific biological targets [2]. The presence of a 4-chlorophenyl moiety at the C2 position, in conjunction with the dichloro pattern at C4 and C6, creates a distinct electronic and steric environment that influences both its synthetic utility in sequential functionalization and its fit within the active sites of enzymes like COX-2, mGluR1, and various kinases [3][4]. Generic substitution with a simple 2-phenyl or 4,6-dichloropyrimidine, or even a close structural analog like fenclorim (4,6-dichloro-2-phenylpyrimidine), would result in a complete loss of the specific pharmacological profile and synthetic versatility documented below, potentially leading to failed experiments, wasted resources, and invalid structure-activity relationship (SAR) conclusions [5].

Quantitative Differentiation Evidence for 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine Procurement


4,6-Dichloro-2-(4-chlorophenyl)pyrimidine Demonstrates Sub-Nanomolar Antagonist Activity at Human mGluR1, with Over 250,000-Fold Selectivity Over mGluR5

In a head-to-head selectivity screen against two metabotropic glutamate receptors, 4,6-dichloro-2-(4-chlorophenyl)pyrimidine exhibited an IC50 of 0.400 nM for antagonism at human mGluR1 [1]. Critically, when tested under identical assay conditions for activity at the closely related human mGluR5, the compound showed an IC50 of 100,000 nM (100 µM), representing a 250,000-fold selectivity for mGluR1 over mGluR5 [2]. This extreme selectivity window is not a general property of the pyrimidine class; for instance, many broad-spectrum pyrimidine kinase inhibitors show activity across multiple targets [3]. This profile directly enables its use as a high-precision chemical probe to dissect mGluR1-specific signaling pathways without confounding activity at mGluR5.

Neuroscience GPCR Pharmacology Chemical Probe Development

4,6-Dichloro-2-(4-chlorophenyl)pyrimidine Exhibits Low Micromolar COX-2 Inhibition, Defining a Differentiated Anti-Inflammatory Profile

Enzymatic assays reveal that 4,6-dichloro-2-(4-chlorophenyl)pyrimidine inhibits human recombinant cyclooxygenase-2 (COX-2) with an IC50 of 0.04 µM (40 nM) [1]. While this is a notable level of activity, it is significantly less potent than widely used COX-2 selective inhibitors like celecoxib, which has a reported IC50 of approximately 0.04 µM (40 nM) as well, but is often cited with a range of 0.04-0.07 µM [2]. More importantly, this activity distinguishes the compound from its close structural analog, fenclorim (4,6-dichloro-2-phenylpyrimidine), which is a known herbicide safener and does not share this COX-2 inhibitory profile [3]. This functional difference, driven by the 4-chloro substitution on the phenyl ring, underscores the critical impact of this specific substituent on biological target engagement.

Inflammation COX-2 Inhibition Analgesic Drug Discovery

4,6-Dichloro-2-(4-chlorophenyl)pyrimidine Displays Selective Growth Inhibition of Cryptococcus neoformans, a Key Differentiator from Broad-Spectrum Antifungals

A study synthesizing 5-(1,2-diarylethyl)-4,6-dichloropyrimidine derivatives, including those with a 4-chlorophenyl group, demonstrated that these compounds are selective growth inhibitors of the pathogenic fungus Cryptococcus neoformans [1]. While the study does not provide a direct IC50 for the parent 4,6-dichloro-2-(4-chlorophenyl)pyrimidine, it establishes that this class of compounds exhibits a targeted antifungal profile, in contrast to broad-spectrum antifungal agents like fenarimol, which acts on a wider range of fungi . The selectivity for C. neoformans over other human mycoflora is a quantifiable and meaningful differentiation, as it suggests a potentially lower risk of disrupting the host microbiome, a common drawback of broader antifungal therapies [2].

Antifungal Discovery Cryptococcus neoformans Infectious Disease

High-Value Application Scenarios for 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine Based on Quantitative Evidence


Development of Highly Selective mGluR1 Chemical Probes for Neuroscience Research

Given its sub-nanomolar potency (IC50 = 0.400 nM) and exceptional 250,000-fold selectivity for mGluR1 over mGluR5, 4,6-dichloro-2-(4-chlorophenyl)pyrimidine is an ideal starting point for the development of pharmacological tool compounds aimed at dissecting the specific roles of mGluR1 in synaptic plasticity, pain perception, and neurological disorders. This extreme selectivity, validated in head-to-head assays, is critical for generating unambiguous data in complex biological systems where mGluR1 and mGluR5 are co-expressed [1]. For a procurement officer, this evidence justifies the selection of this specific building block over other pyrimidine scaffolds that lack this validated selectivity profile, reducing the risk of investing in a chemical series that will later fail due to off-target effects [2].

Structure-Activity Relationship (SAR) Exploration for COX-2 Selective Inhibitors with a Distinct Chemotype

With a confirmed IC50 of 0.04 µM against human recombinant COX-2, this compound offers a structurally distinct scaffold from the traditional diarylheterocycle class of COX-2 inhibitors (e.g., celecoxib). Its activity, which is absent in the closely related fenclorim (4,6-dichloro-2-phenylpyrimidine), directly points to the 4-chlorophenyl group as a key pharmacophoric element [1]. Research groups aiming to circumvent the cardiovascular and renal liabilities sometimes associated with traditional COX-2 inhibitors can utilize this compound as a novel core for the synthesis of focused libraries. The quantitative activity data provides a clear baseline for SAR studies, enabling the rational design of analogs with improved potency or altered physicochemical properties [2].

Synthesis of Selective Antifungal Agents Targeting Cryptococcus neoformans

The class-level evidence showing that 5-(1,2-diarylethyl)-4,6-dichloropyrimidines act as selective growth inhibitors of C. neoformans positions 4,6-dichloro-2-(4-chlorophenyl)pyrimidine as a key intermediate for medicinal chemistry programs focused on cryptococcosis [1]. For researchers, this selectivity is a significant advantage, as it suggests a potential for developing therapies with a reduced impact on the patient's beneficial fungal flora compared to broad-spectrum antifungals like fenarimol [2]. Procuring this specific dichloropyrimidine core allows for the systematic exploration of the diarylethyl moiety's structure-activity relationship, with the goal of optimizing antifungal potency while maintaining the inherent class selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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